1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine
Description
The compound is a piperidine derivative with a 1,2,3-triazole ring and a methoxybenzyl group. Piperidine is a heterocyclic organic compound, while 1,2,3-triazole is a class of azole heterocycles. The methoxybenzyl group is a benzyl group with a methoxy substituent .
Molecular Structure Analysis
The compound contains a piperidine ring, a 1,2,3-triazole ring, and a methoxybenzyl group. The piperidine ring is a six-membered ring with one nitrogen atom, the 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms, and the methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) substituent .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the piperidine ring, the 1,2,3-triazole ring, and the methoxybenzyl group. The piperidine ring can participate in various reactions due to the presence of a nitrogen atom. The 1,2,3-triazole ring is generally stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the piperidine ring, the 1,2,3-triazole ring, and the methoxybenzyl group) would influence its properties .Properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-30-22-11-9-21(10-12-22)17-28-18-23(25-26-28)24(29)27-15-13-20(14-16-27)8-7-19-5-3-2-4-6-19/h2-6,9-12,18,20H,7-8,13-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINHHTFMPSGLDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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